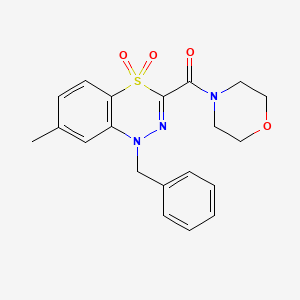![molecular formula C15H17N3O4S B2869675 3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide CAS No. 2305570-83-4](/img/structure/B2869675.png)
3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide” is a complex organic molecule. It contains a benzimidazole core, which is a fused aromatic ring structure that is common in many pharmaceutical compounds . The molecule also features a cyclopropyl group, which is a three-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzimidazole ring system, with the various substituents adding complexity to the overall structure .Chemical Reactions Analysis
Cyclopropyl groups can participate in various reactions, including ring-opening reactions . Benzimidazoles can act as ligands in coordination chemistry, and the sulfonyl group could potentially undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its aromaticity and stability, while the cyclopropyl group could introduce strain into the molecule .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-23(21,22)8-2-7-16-14(19)10-3-6-12-13(9-10)18(11-4-5-11)15(20)17-12/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,16,19)(H,17,20)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDOHPIBOLCEKY-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC2=C(C=C1)NC(=O)N2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC2=C(C=C1)NC(=O)N2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2869592.png)
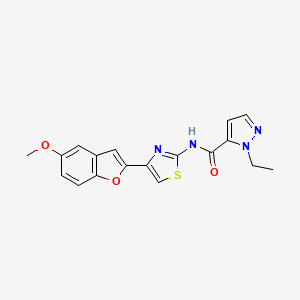
![2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole](/img/structure/B2869594.png)
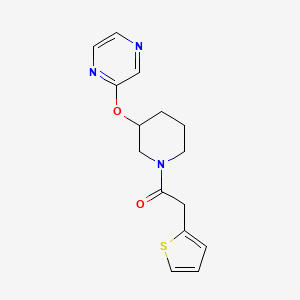
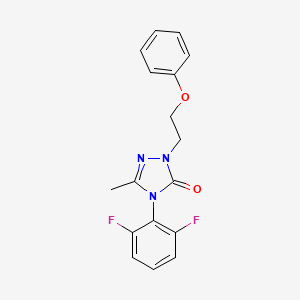
![isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2869597.png)
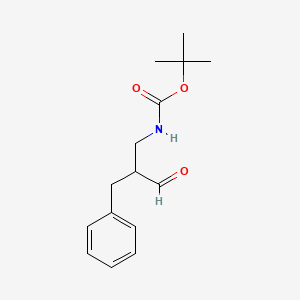
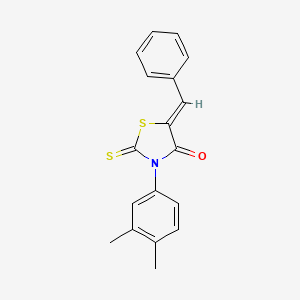
![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)


![N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2869611.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2869612.png)
